

LY 227942-d5 CAS number and molecular weight

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Compound of Interest

Compound Name: LY 227942-d5

Cat. No.: B15558258

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In-Depth Technical Guide: LY 227942-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the deuterated compound **LY 227942-d5**, including its chemical properties, mechanism of action, and relevant experimental protocols. This document is intended to serve as a core resource for professionals in the fields of pharmacology, cell biology, and drug development.

Core Compound Data

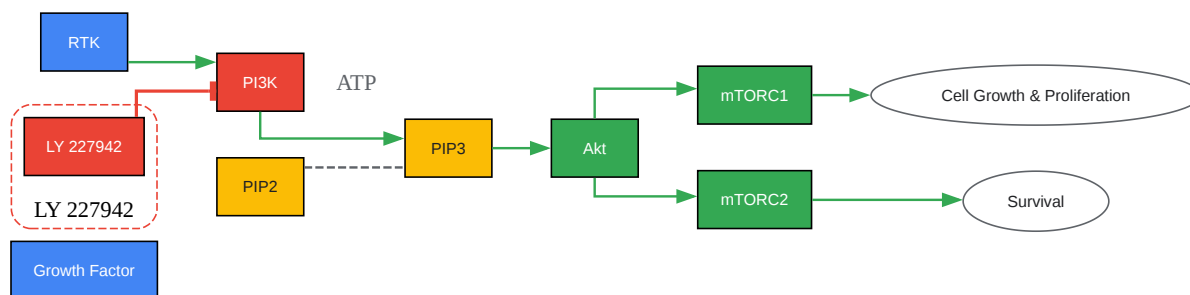
LY 227942-d5 is the deuterium-labeled version of LY 227942, a bioactive small molecule. The incorporation of five deuterium atoms makes it a valuable tool for various research applications, particularly in quantitative mass spectrometry-based assays.

Property	Value	Citation
Compound Name	LY 227942-d5	
Description	Deuterium labeled LY 227942	
Unlabeled CAS Number	116817-14-2	
Molecular Weight (d5)	392.48 g/mol	
Molecular Weight (unlabeled)	387.45 g/mol	

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

While direct studies on LY 227942 are limited in the public domain, its structural analogue, LY294002, is a well-characterized and potent inhibitor of phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers.

Inhibitors like LY294002 act by competing with ATP for the binding site on the PI3K enzyme, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). The prevention of PIP3 formation leads to the subsequent suppression of Akt and mTORC1/2 signaling.



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Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is adapted from methodologies used for the PI3K inhibitor LY294002 and can be applied to assess the anti-proliferative effects of LY 227942.

a. Cell Seeding:

- Plate cells (e.g., CNE-2Z nasopharyngeal carcinoma cells) in a 96-well plate at a density of 1×10^5 cells/well in 100 μ L of complete culture medium.
- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

b. Compound Treatment:

- Prepare a stock solution of LY 227942 in DMSO.
- Dilute the stock solution to various concentrations in culture medium.
- After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of LY 227942. Include a vehicle control (DMSO-treated) and a blank (medium only).
- Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

c. MTT Assay:

- Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C.
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 450 nm using a microplate reader.

d. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Analysis using LY 227942-d5 as an Internal Standard (LC-MS/MS)

LY 227942-d5 is ideally suited as an internal standard for the quantification of unlabeled LY 227942 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a general protocol for sample preparation and analysis.

a. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma or cell lysate in a microcentrifuge tube, add a known amount of **LY 227942-d5** solution.
- Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex vigorously for 1 minute
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